molecular formula C11H22N2 B1323301 (1-Piperidin-1-ylcyclopentyl)methylamine CAS No. 933701-05-4

(1-Piperidin-1-ylcyclopentyl)methylamine

Cat. No. B1323301
M. Wt: 182.31 g/mol
InChI Key: KEDRZSDDGPZNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-Piperidin-1-ylcyclopentyl)methylamine is a piperidine derivative, which is a class of organic compounds containing a saturated six-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a related compound, involves the use of a rigid analogue that enhances the potency of the anti-acetylcholinesterase inhibitors . Another example is the total synthesis of microcosamine A, a natural piperidine alkaloid, which includes steps such as the Horner-Wadsworth-Emmons reaction and intramolecular carbamate N-alkylation to form the piperidine framework .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray analysis and spectroscopic methods are often used to elucidate the structure of these compounds. For example, a novel product of condensation involving a piperidine derivative was structurally elucidated using these methods . The structure-activity relationship (SAR) is also an important aspect of molecular structure analysis, as seen in the SAR study of anti-acetylcholinesterase inhibitors .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. The electrochemical oxidation of a piperidinium betaine derivative leads to fragmentation products through an irreversible two-electron process . Multi-component reactions involving aldehydes, amines, and ketones can also result in the formation of novel piperidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, dendritic G-2 melamines comprising piperidine motifs exhibit unique self-assembly behavior in the solid state, forming large homogeneously packed spherical nano-aggregates . Schiff bases derived from piperidine show good antioxidant activity and potential as pancreatic lipase inhibitors, indicating their diverse chemical properties .

Scientific Research Applications

Role in Understanding Cancer-Causing Compounds

One of the significant applications of (1-Piperidin-1-ylcyclopentyl)methylamine, in the broader family of piperidine-related compounds, is in cancer research. Specifically, the compound piperidine has been studied for its reaction with nitrite to form N-nitroso-piperidine, a known carcinogen. This reaction highlights the significance of naturally occurring amines and amides, like piperidine, as precursors of carcinogenic N-nitroso compounds in vivo. Understanding the formation and implications of these compounds in human cancer incidence is crucial for cancer prevention strategies (Lin, 1986).

Drug Discovery and Pharmacology

Piperidine alkaloids, closely related to (1-Piperidin-1-ylcyclopentyl)methylamine, are essential components in the discovery and development of new therapeutic agents. The piperidine nucleus has garnered considerable interest in drug research due to its planar structure, which allows for versatile modifications. This has led to a broad range of therapeutic applications, encouraging researchers to integrate this nucleus into various pharmacophores to create novel therapeutic profiles (Singh et al., 2021).

Post-Harvest Treatments of Fruits

Compounds related to (1-Piperidin-1-ylcyclopentyl)methylamine, like polyamines, are increasingly used in post-harvest treatments of fruits. They play a crucial role in minimizing mechanical damage, chilling injuries, and extending the overall shelf-life of fruits. Their application represents an environmentally friendly and consumer-friendly approach to post-harvest treatment, aligning with the current trends toward sustainable agriculture (Asrey et al., 2008).

Pharmacological Studies and Metabolism

The piperidine structure is a key component in the pharmacophore of antipsychotic agents, and studies on its derivatives have revealed their potential in binding affinity at D(2)-like receptors, contributing to the development of drugs for neuropsychiatric disorders. The specificity of arylalkyl substituents in these compounds, related to (1-Piperidin-1-ylcyclopentyl)methylamine, has shown promising results in enhancing potency and selectivity, indicating its significance in drug design and pharmacological studies (Sikazwe et al., 2009).

Contribution to Understanding Polyamine Dynamics

Compounds structurally similar to (1-Piperidin-1-ylcyclopentyl)methylamine play a vital role in understanding polyamine dynamics in cells. Polyamines are crucial for cellular functions like proliferation and differentiation. Studying charge-deficient analogs of natural polyamines helps in understanding mitochondrial dysfunction and its association with diseases, offering insights into potential therapeutic interventions (Weisell et al., 2014).

properties

IUPAC Name

(1-piperidin-1-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDRZSDDGPZNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640948
Record name 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Piperidin-1-ylcyclopentyl)methylamine

CAS RN

933701-05-4
Record name 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.